molecular formula C17H21NO4 B2683976 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide CAS No. 2034262-26-3

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide

Cat. No. B2683976
CAS RN: 2034262-26-3
M. Wt: 303.358
InChI Key: XSZOILOGGVTCGU-UHFFFAOYSA-N
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Description

The compound “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide” is a complex organic molecule. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety suggests that it contains a benzodioxin group, which is a type of aromatic ether . The cyclohex-3-enecarboxamide part indicates the presence of a cyclohexene, which is a six-membered ring with one double bond, attached to a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic ether, the alkene, and the amide. The aromatic ether might undergo electrophilic aromatic substitution, the alkene could participate in addition reactions, and the amide might be involved in hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Synthesis and Chemical Transformations

The scientific research on this compound involves its synthesis and chemical transformations. For instance, studies have demonstrated the synthesis of complex molecules through cascade transformations and oxidative cyclization processes. These synthesis processes are crucial for developing novel compounds with potential applications in materials science and pharmacology. For example, the reaction of certain precursors in the presence of alloxan results in complex molecules demonstrating new examples of ring-ring tautomerism, a phenomenon critical in the study of chemical and physical properties of molecules (Ukhin et al., 2015). Similarly, oxidative cyclization of N-(benzoxazol-2-yl)benzamidines has been shown to yield compounds with potential pharmacological activities (Sambaiah & Reddy, 1990).

Potential Applications in Materials Science

Research has also explored the potential applications of related compounds in materials science. For instance, compounds synthesized from similar processes have been examined for their thermal stability and mechanical properties, indicating their potential use in developing new materials with desirable physical and chemical properties. Studies on polybenzoxazine with phenylnitrile functional group illustrate the impact of specific functional groups on the thermal and mechanical properties of polymers, potentially leading to innovations in materials science (Qi et al., 2009).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, characterization, and potential applications of this and similar compounds .

Mechanism of Action

Target of Action

The primary targets of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide interacts with its targets by inhibiting their activity . This inhibition results in the modulation of the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes by N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide affects several biochemical pathways. In the nervous system, it impacts the cholinergic pathway, which is crucial for memory and cognition. In the inflammatory response, it modulates the arachidonic acid pathway, which is involved in the production of inflammatory mediators .

Pharmacokinetics

Similar compounds are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties impact the bioavailability of the compound, determining how much of it reaches the target sites in the body.

Result of Action

The molecular and cellular effects of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide’s action include the modulation of neurotransmission in the nervous system and the reduction of inflammatory responses . These effects can potentially be harnessed for therapeutic purposes, such as the treatment of Alzheimer’s disease .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-14(11-18-17(20)12-4-2-1-3-5-12)13-6-7-15-16(10-13)22-9-8-21-15/h1-2,6-7,10,12,14,19H,3-5,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZOILOGGVTCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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